إيندولين
Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.
Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.
Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.
In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.

هيكل | الاسم الكيميائي | CAS | وسط |
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4-Methylisatin | 1128-44-5 | C9H7NO2 |
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5-amino-3-methyl-2,3-dihydro-1H-indol-2-one | 159212-53-0 | C9H10N2O |
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1H-Indole-2,3-dione,6-(3-methyl-2-buten-1-yl)- | 101023-73-8 | C13H13NO2 |
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5-(Methylthio)indoline | 147080-28-2 | C9H11NS |
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3H-Indol-3-one,6-bromo-2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | 139582-54-0 | C16H9BrN2O2 |
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3-Methyl-2,3-dihydro-1H-indol-6-amine | 151981-13-4 | C9H12N2 |
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1-(Indolin-6-yl)ethanone | 147265-76-7 | C10H11NO |
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5-bromo-3,3-dimethyl-indolin-2-one | 120902-45-6 | C10H10BrNO |
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5-Nitroisatin | 611-09-6 | C8H4N2O4 |
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4-methoxy-2,3-dihydro-1H-indole | 7555-94-4 | C9H11NO |
الوثائق ذات الصلة
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
الموردين الموصى بهم
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها